Boc-Phe-Gly-Gly-OH
Overview
Description
Boc-Phe-Gly-Gly-OH, also known as tert-butoxycarbonyl-L-phenylalanyl-glycyl-glycine, is a tetrapeptide with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and as a cleavable linker in antibody-drug conjugates (ADCs). The Boc group provides stability during synthesis and can be removed under acidic conditions .
Mechanism of Action
Target of Action
Boc-Phe-Gly-Gly-OH, a self-assembly of N- and C-protected tetrapeptide, is primarily used as a protease-cleavable linker for antibody-drug conjugates (ADCs) . The primary targets of this compound are the proteases that cleave the linker, thereby releasing the drug in the ADC .
Mode of Action
The compound interacts with its target proteases through a cleavage mechanism. The proteases recognize the specific sequence in the linker and cleave it, which results in the release of the drug from the ADC . This interaction allows for the targeted delivery of the drug, increasing its efficacy and reducing off-target effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the action of ADCs. The cleavage of the linker by proteases is a critical step in the mechanism of ADCs, allowing for the targeted release of the drug. The downstream effects of this include the specific killing of target cells (such as cancer cells in the case of oncology ADCs), while minimizing damage to healthy cells .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to the properties of the ADCs it is part ofThe cleavability of the linker can impact the overall pharmacokinetics of the adc, including its bioavailability . The cleavage of the linker by proteases allows for the release and subsequent action of the drug, which is a crucial aspect of the ADC’s pharmacokinetics .
Result of Action
The primary result of the action of this compound is the release of the drug from the ADC upon cleavage by proteases . This allows for the targeted action of the drug, leading to the specific killing of target cells. In the context of oncology ADCs, this results in the selective destruction of cancer cells .
Action Environment
The action of this compound is influenced by the presence of target proteases, which are required for the cleavage of the linker . Therefore, the tissue distribution of these proteases can impact the efficacy of the ADC. Additionally, factors such as pH and the presence of competing substrates can also influence the cleavage of the linker and thus the action of the ADC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process begins with the attachment of the first amino acid (Boc-Phe-OH) to a resin. Subsequent amino acids (Gly-OH) are added sequentially through coupling reactions facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA or hydrochloric acid (HCl).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Cleavage: Cleavage from the resin in SPPS using reagents like TFA.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of NMM.
Cleavage: TFA in the presence of scavengers like anisole or thioanisole to prevent side reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains.
Cleavage: Release of the peptide from the resin.
Scientific Research Applications
Boc-Phe-Gly-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of ADCs for targeted drug delivery.
Industry: Applied in the production of peptide-based materials and biomolecules
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Gly-Phe-Gly-OH: Another tetrapeptide with a similar structure but different sequence.
Boc-Gly-Gly-Gly-OH: A simpler tripeptide with a Boc protecting group.
Boc-Phe-Gly-OH: A shorter peptide with a similar Boc-protected phenylalanine residue.
Uniqueness
Boc-Phe-Gly-Gly-OH is unique due to its specific sequence and the presence of the Boc protecting group. This combination provides stability during synthesis and allows for targeted applications in ADCs and peptide synthesis. Its specific sequence also imparts unique properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQGOADLZZCJJG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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